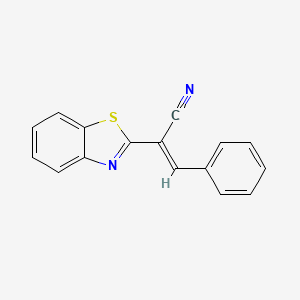

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

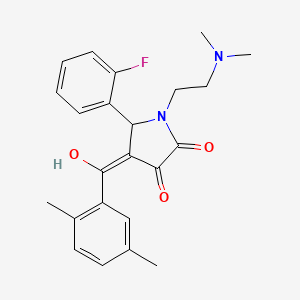

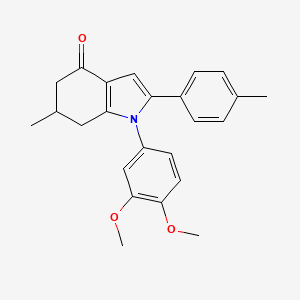

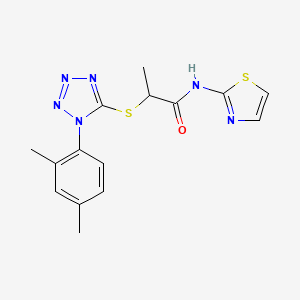

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile, also known as benzothiazole-based nitrile compound, is a chemical compound with a molecular formula of C17H10N2S. This compound is widely used in various scientific research applications due to its unique properties and characteristics.

Scientific Research Applications

Gas-phase Thermolysis of Benzotriazole Derivatives

Research on benzotriazole derivatives, including compounds similar to "(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile," has revealed insights into their gas-phase thermolysis. The kinetics and mechanism of the gas-phase thermal elimination reactions of benzotriazoles have been studied, providing valuable information on the stability and reactivity of such compounds under high-temperature conditions (Dib et al., 2004).

Synthesis of Novel Polysubstituted Thiopene and Thiadiazole Derivatives

Benzothiazole derivatives have been used in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives, showcasing their utility in creating complex heterocyclic compounds with potential applications in various fields of chemistry and material science (Farag et al., 1997).

Benzothiazole-Based AIEgens for pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been developed for highly sensitive physiological pH sensing, demonstrating the potential of benzothiazole derivatives in bioanalytical applications and the development of chemosensors (Li et al., 2018).

Anti-Tumor Activity of Quinol Derivatives

Quinol derivatives containing benzothiazole units have shown significant anti-tumor activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole-based compounds in oncology (Wang et al., 2009).

Synthesis of Heterocycles Using Microwave-Mediated Methods

Efficient microwave-mediated synthesis methods for creating benzothiazole- and benzimidazole-based heterocycles have been developed, emphasizing the versatility of benzothiazole derivatives in synthesizing pharmacologically relevant compounds (Darweesh et al., 2016).

Mechanism of Action

Target of Action

The primary target of (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile is N-Myristoyltransferase (NMT) . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells .

Mode of Action

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile acts as a potent inhibitor of NMT . It binds to the active site of the enzyme, preventing it from carrying out its function of modifying proteins. This disruption in protein modification can lead to changes in cellular processes .

Biochemical Pathways

The inhibition of NMT affects multiple biochemical pathways. Since NMT is involved in protein modification, its inhibition can disrupt the normal functioning of proteins and their associated pathways . The exact pathways affected can vary depending on the specific proteins that are targeted by NMT in different cell types .

Result of Action

The inhibition of NMT by (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile can lead to a range of molecular and cellular effects. For example, it has been shown to have antifungal activity, with the ability to inhibit the growth of various fungal pathogens .

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWGOWJOMCZDQ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2894959.png)

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)

![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)